molecular formula C14H16N4O2S2 B2378087 4-amino-3-(pyrrolidine-1-carbonyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide CAS No. 1286727-75-0

4-amino-3-(pyrrolidine-1-carbonyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide

Cat. No.: B2378087
CAS No.: 1286727-75-0
M. Wt: 336.43
InChI Key: CEUMCNXGCROGJA-UHFFFAOYSA-N
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Description

4-amino-3-(pyrrolidine-1-carbonyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide: is a complex organic compound featuring multiple functional groups, including an amino group, a pyrrolidine ring, a thiophene ring, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the isothiazole core. One common approach is to start with a suitable isothiazole derivative and then introduce the pyrrolidine-1-carbonyl group through a carbonylation reaction. The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group (if present) can be reduced to an amine.

  • Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted pyrrolidines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases involving the central nervous system.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features Similar compounds might include other isothiazole derivatives or compounds containing pyrrolidine rings

List of Similar Compounds

  • Isothiazole derivatives: : Compounds containing the isothiazole ring.

  • Pyrrolidine derivatives: : Compounds containing the pyrrolidine ring.

  • Thiophene derivatives: : Compounds containing the thiophene ring.

Properties

IUPAC Name

4-amino-3-(pyrrolidine-1-carbonyl)-N-(thiophen-2-ylmethyl)-1,2-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c15-10-11(14(20)18-5-1-2-6-18)17-22-12(10)13(19)16-8-9-4-3-7-21-9/h3-4,7H,1-2,5-6,8,15H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUMCNXGCROGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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